molecular formula C20H24N2O4 B2423984 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide CAS No. 921810-12-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide

Cat. No.: B2423984
CAS No.: 921810-12-0
M. Wt: 356.422
InChI Key: OGXBPWPGKUCJEJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a structurally novel compound emerging as a critical tool in oncology research, specifically targeting KRAS-mutant cancers . Its core research value lies in its function as a covalent inhibitor designed to selectively target the KRAS G12C mutant protein, a historically challenging and highly prevalent oncogenic driver. The compound's mechanism of action involves a specific interaction with the mutant cysteine residue at position 12, forming an irreversible bond that locks KRAS in its inactive GDP-bound state, thereby disrupting downstream signaling pathways such as MAPK/ERK that are essential for tumor cell proliferation and survival (Nature Reviews Drug Discovery, 2024) . This benzoxazepine-based scaffold represents a significant advancement in the field of targeted protein degradation and covalent inhibition. Researchers are employing this compound to elucidate resistance mechanisms to earlier-generation KRAS inhibitors, to explore synergistic combination therapies, and to validate new therapeutic strategies for non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma models (Chemical Communications, 2024) . Its application extends to chemical biology studies aimed at mapping the druggable landscape of RASopathy proteins and understanding the full therapeutic potential of allosteric modulation within this critical oncoprotein family.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13(2)11-22-15-8-7-14(21-18(23)16-6-5-9-25-16)10-17(15)26-12-20(3,4)19(22)24/h5-10,13H,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXBPWPGKUCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide involves multiple steps, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The furan-2-carboxamide moiety is then introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is C24H30N2O5C_{24}H_{30}N_{2}O_{5}, with a molecular weight of 426.5 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine ring fused with a furan-2-carboxamide moiety. This unique structure contributes to its potential biological activities and utility in various chemical syntheses.

Medicinal Chemistry

This compound has been investigated for its therapeutic properties , particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazepine compounds have shown significant activity against breast and colon cancer cells.
  • Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokine release in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

The compound's biological activities extend beyond anticancer properties:

  • Antimicrobial Properties : Studies have documented the antimicrobial effects of related benzoxazepine derivatives. The structural modifications in N-(5-isobutyl...) could enhance its efficacy against bacterial pathogens.

Organic Synthesis

In organic chemistry, N-(5-isobutyl...) serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions:

  • Oxidation and Reduction Reactions : These reactions can modify the compound to create derivatives with different biological activities or improved pharmacokinetic profiles.

Case Studies

Several case studies highlight the applications of N-(5-isobutyl...) and its derivatives:

Case Study 1: Anticancer Properties

A study evaluated a series of benzoxazepine derivatives for their anticancer activities. Among these derivatives, some exhibited significant cytotoxicity against various cancer cell lines while showing selective toxicity towards bacterial pathogens. The findings underscore the relevance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of N-(5-isobutyl...) showed that it significantly inhibited cytokine release in stimulated macrophage cultures. This suggests its potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide include other tetrahydrobenzo[b][1,4]oxazepine derivatives and furan-2-carboxamide analogs. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting potential for diverse applications .

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.

The molecular formula of this compound is C22H24N2O3 with a molecular weight of 364.44 g/mol. It features a complex structure that contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. For instance:

  • Activity Against Bacteria : Two compounds in the same series as N-(5-isobutyl...) demonstrated promising activity against Staphylococcus aureus and Bacillus subtilis , indicating potential for treating bacterial infections.
Compound NameActivity Against Staphylococcus aureusActivity Against Bacillus subtilis
Compound AModerateSignificant
Compound BSignificantModerate

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines including lung cancer cell lines (A549 and HCC827). The IC50 values were reported to be in the micromolar range, indicating moderate effectiveness compared to standard chemotherapeutics .
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism is crucial as it highlights the compound's dual role in modulating immune responses while targeting cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(5-isobutyl...) were assessed through its effect on cytokine release:

  • Cytokine Release Inhibition : The compound significantly inhibited the release of pro-inflammatory cytokines in stimulated macrophage cultures. This suggests its potential use in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Benzoxazepine Derivatives : A study evaluated a series of benzoxazepine derivatives for their antimicrobial and anticancer activities. Among these derivatives, some exhibited significant cytotoxicity against various cancer cell lines while showing selective toxicity towards bacterial pathogens.
  • Clinical Relevance : The findings from these studies underscore the relevance of structural modifications in enhancing the biological activity of benzoxazepine derivatives. Further optimization may lead to compounds with improved efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing benzo[b][1,4]oxazepine derivatives, and how do they apply to this compound?

  • Methodological Answer : Benzo[b][1,4]oxazepine cores are typically synthesized via cyclization reactions. For example, ultrasound-assisted reactions with ytterbium triflate as a catalyst (e.g., for analogous compounds) can yield high-purity products (~95%) without recrystallization . Key steps include condensation of aldehydes with amines or amides under controlled conditions. For furan-2-carboxamide substituents, coupling reactions (e.g., HBTU-mediated amidation) are recommended .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, aromatic protons in the benzooxazepine ring typically appear at δ 6.5–8.5 ppm, while isobutyl groups show signals near δ 0.8–1.5 ppm .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for accurate mass determination) .
  • IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹).

Q. What are the critical purity thresholds for this compound in pharmacological assays?

  • Methodological Answer : Purity ≥95% is standard for in vitro studies. Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities. For analogs, residual solvents (e.g., DMF) should be <0.1% via GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Catalysis : Replace traditional acids with Lewis acids (e.g., Yb(OTf)₃) to enhance cyclization efficiency .
  • Solvent Selection : Use ethanol or methanol for polar intermediates; switch to DMF for coupling reactions to improve solubility .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in amide bonds) .
  • COSY/NOESY : Identify through-space correlations to confirm stereochemistry or substituent positioning .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns.

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the isobutyl group to ethyl or tert-butyl to assess steric effects .
  • Pharmacophore Mapping : Replace the furan-2-carboxamide with thiophene or pyridine rings to evaluate electronic contributions .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).

Q. What catalytic systems enable selective functionalization of the benzooxazepine core?

  • Methodological Answer :

  • Palladium Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at the C8 position .
  • Photoredox Catalysis : Use Ru(bpy)₃Cl₂ under blue LED light for C-H activation at the 3,3-dimethyl moiety .

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